2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-22-13-4-2-3-5-14(13)23-11-16(21)18-12-6-8-20(9-7-12)15-10-17-24-19-15/h2-5,10,12H,6-9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDUWYGEKXWBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the methoxyphenoxy intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Synthesis of the thiadiazole ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Formation of the piperidine intermediate: The piperidine ring is synthesized by reacting a suitable amine with a halogenated compound under basic conditions.
Coupling reactions: The methoxyphenoxy intermediate, thiadiazole ring, and piperidine intermediate are coupled together using appropriate coupling agents and reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs from the evidence:
*Calculated based on formula.
Key Observations:
Thiadiazole Isomerism: The target’s 1,2,5-thiadiazole differs from the 1,3,4-thiadiazole in compounds.
Piperidine vs. Thiadiazole Linkage : The target’s piperidin-4-yl group provides a six-membered ring with conformational flexibility, unlike rigid thiadiazole-linked analogs (e.g., 5k, 5l). This could enhance binding to three-dimensional biological targets .
Substituent Effects : Methylthio (5k) and ethylthio (5l) groups in 1,3,4-thiadiazoles lower melting points (135–140°C) compared to dichlorophenyl-thiazol analogs (489–491°C), highlighting how substituents influence crystallinity .
Pharmacological Implications: Methoxyacetylfentanyl () demonstrates that acetamide-piperidine structures can exhibit potent neurological activity. The target’s 1,2,5-thiadiazole may redirect bioactivity toward non-opioid pathways, such as antimicrobial or anticancer targets .
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (CAS Number: 2034237-99-3) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 391.4 g/mol. The structure incorporates a methoxyphenoxy group linked to a thiadiazole-piperidine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₅S |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 2034237-99-3 |
Anticancer Potential
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines.
Case Study: A study reported that compounds similar to this compound demonstrated GI50 values ranging from 0.74 to 10.0 μg/mL against these cell lines, suggesting promising anticancer activity .
The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The compound may activate caspases involved in the apoptotic pathway, leading to programmed cell death in malignant cells. Additionally, structure-activity relationship (SAR) analyses indicate that modifications in the thiadiazole ring can enhance biological activity .
Pharmacological Applications
Beyond anticancer properties, the compound's diverse functional groups suggest potential applications in treating other diseases. Its piperidine structure may enhance its ability to interact with various biological targets, including G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
